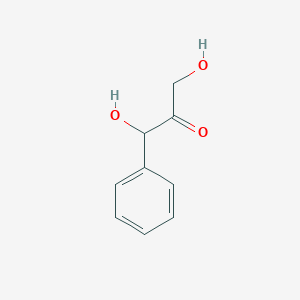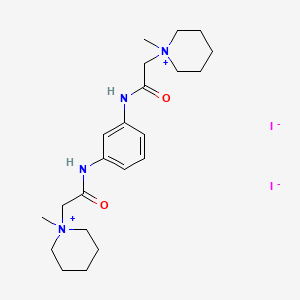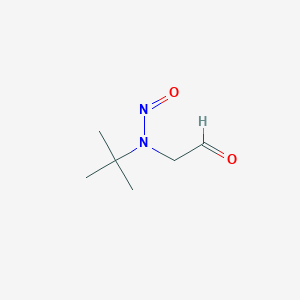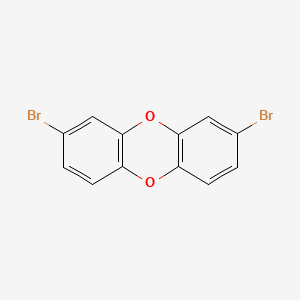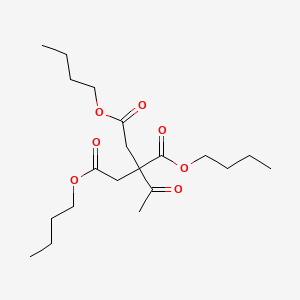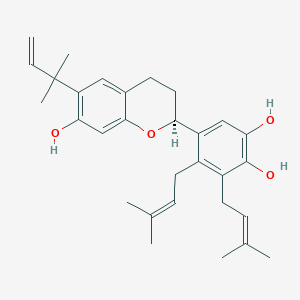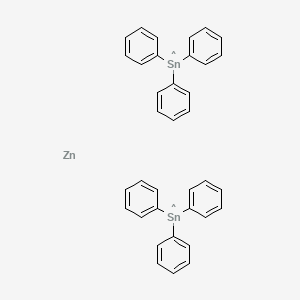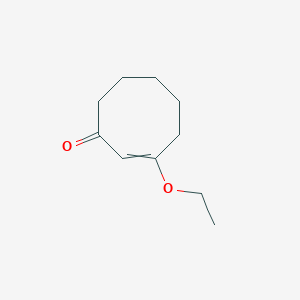
3-Ethoxycyclooct-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxycyclooct-2-en-1-one is an organic compound with the molecular formula C₁₀H₁₆O₂ It is a cyclic enone with an ethoxy group attached to the third carbon of the cyclooctene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxycyclooct-2-en-1-one typically involves the reaction of cyclooctanone with ethyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate enol ether, which then undergoes cyclization to form the desired product. The reaction conditions often include refluxing the reactants in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxycyclooct-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclooctenones depending on the nucleophile used.
Scientific Research Applications
3-Ethoxycyclooct-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a precursor in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 3-Ethoxycyclooct-2-en-1-one involves its interaction with various molecular targets. The compound can act as an electrophile in nucleophilic addition reactions, where the ethoxy group enhances its reactivity. The enone structure allows for conjugate addition reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxycyclohex-2-en-1-one: A similar compound with a six-membered ring instead of an eight-membered ring.
3-Ethoxycyclopent-2-en-1-one: A five-membered ring analog.
3-Ethoxycyclohept-2-en-1-one: A seven-membered ring analog.
Uniqueness
3-Ethoxycyclooct-2-en-1-one is unique due to its eight-membered ring structure, which imparts different steric and electronic properties compared to its smaller ring analogs. This uniqueness makes it valuable in the synthesis of complex organic molecules and in studies involving ring strain and conformational analysis.
Properties
CAS No. |
109183-16-6 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3-ethoxycyclooct-2-en-1-one |
InChI |
InChI=1S/C10H16O2/c1-2-12-10-7-5-3-4-6-9(11)8-10/h8H,2-7H2,1H3 |
InChI Key |
KICBBFPADCEHCA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


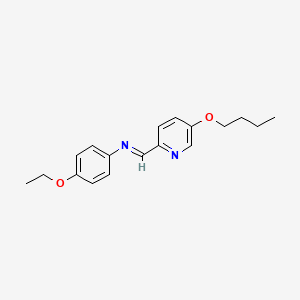
![N-[4-(2,2,2-Trichloro-1-hydroxyethyl)phenyl]acetamide](/img/structure/B14327307.png)
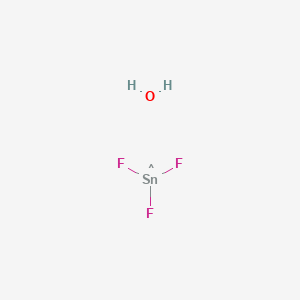
![3-{2-[4-(Acetylsulfamoyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14327324.png)
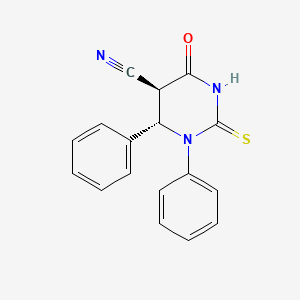
![[1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene](/img/structure/B14327332.png)
